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Compound of Interest

Compound Name: 4-ethyl-1H-indazol-5-ol

Cat. No.: B8509395

Get Quote

Executive Summary
The 4-ethylindazole scaffold represents a specialized subclass of the indazole pharmacophore,

primarily utilized to induce specific steric and lipophilic interactions within the ATP-binding

pockets of serine/threonine kinases. Unlike the more common 3-, 5-, or 6-substituted indazoles

found in oncology drugs (e.g., Axitinib), the 4-ethyl substitution is a strategic modification often

employed to:

Induce Torsion: Force an orthogonal conformation between the indazole core and

substituents at the 5-position (biaryl twist).

Fill Hydrophobic Pockets: Occupy specific gatekeeper or solvent-front regions in kinases like

ROCK1/ROCK2.

Modulate Solubility: Balance the lipophilicity (LogP) of the core against polar tails.

This guide focuses on the 4-ethyl-5-substituted-1H-indazole class, a potent series of ROCK

inhibitors developed for the treatment of glaucoma and ocular hypertension.
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The core scaffold is defined by the 4-ethyl-1H-indazole moiety. In bioactive derivatives, this

core serves as the "hinge-binder" or the structural anchor.

The Criticality of Position 4
In the context of kinase inhibition, the 4-position of the indazole ring is spatially unique. It is

located "peri" to the N1 nitrogen and adjacent to the C5 position.

Steric Clash: A 4-ethyl group creates significant steric bulk. When a substituent (e.g., a

pyridine or phenyl ring) is attached at C5, the 4-ethyl group prevents coplanarity. This forces

the C5-substituent to twist out of the plane of the indazole ring.

Selectivity Filter: Many kinases cannot accommodate this bulk/twist, making 4-ethylindazoles

highly selective for targets with deeper or more flexible pockets (like ROCK).

SAR Visualization
The following diagram illustrates the core SAR logic for this class.
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Figure 1: SAR Logic of the 4-Ethylindazole Scaffold. The 4-ethyl group is critical for enforcing

the bioactive conformation.

Detailed Structure-Activity Relationship (SAR)
The 4-Ethyl Group (The Anchor)

Modification: Replacing 4-ethyl with 4-methyl or 4-hydrogen.
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Effect:

4-H: Often leads to a loss of potency due to the free rotation of the C5-substituent,

allowing it to adopt a planar conformation that may not fit the specific kinase sub-pocket.

4-Methyl: Provides some steric bulk but may be insufficient to fully enforce the orthogonal

twist required for optimal ROCK selectivity.

4-Ethyl: Optimal. It provides the exact steric volume to lock the C5-aryl group (e.g.,

pyridine) into a non-planar orientation, mimicking the twisted bioactive conformation.

The C5-Position (The Effector)
The 5-position is typically substituted with a heteroaryl ring (Ring X) containing a polar tail.

Preferred Substituents: Pyridine, Pyrimidine, or Thiophene rings.

Key Interaction: The C5-heterocycle extends into the solvent-exposed region of the kinase.

Example:5-(pyridin-4-yl)-4-ethyl-1H-indazole. The pyridine nitrogen often interacts with

specific residues (e.g., Lysine or Aspartate) in the active site.

The N1-Position (The Hinge Interaction)
Unsubstituted (NH): Essential for ATP-mimetic binding. The indazole NH acts as a hydrogen

bond donor to the kinase hinge region (e.g., Glu residue).

Alkylation (N-Me, N-Et): usually abolishes activity by disrupting the critical H-bond to the

hinge region, unless the binding mode is atypical (Type II inhibition).

Case Study: ROCK Inhibitors for Glaucoma
Reference Compound:5-[5-(1-Amino-1-methylethyl)pyridin-2-yl]-4-ethyl-1H-indazole (Derived

from Patent US7563906B2).[1]
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Parameter Value / Observation Implications

Target ROCK1 / ROCK2
Treatment of Glaucoma,

Hypertension

Core 4-Ethyl-1H-indazole Scaffold

IC50 (Enzyme) < 100 nM High Potency

Selectivity > 10-fold vs. PKA, PKC Reduced off-target effects

Mechanism ATP Competitive Reversible inhibition

Key SAR Feature 4-Ethyl group
Enforces twist; prevents planar

aggregation

Mechanism of Action
The 4-ethylindazole inhibitor binds to the ATP-binding cleft of Rho-kinase. The indazole core

anchors to the hinge region.[2] The 4-ethyl group sterically clashes with the 5-pyridyl ring,

forcing the pyridine to twist. This twisted conformation perfectly matches the shape of the

ROCK active site, which is distinct from closely related kinases like PKA (Protein Kinase A),

thereby conferring selectivity.

Experimental Protocols
Synthesis of Key Intermediate: 4-Ethyl-1H-indazol-5-ol
This protocol describes the deprotection and isolation of the hydroxy-indazole core, a versatile

precursor for 5-substituted derivatives.

Reagents:

Precursor: 4-ethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(tetrahydro-2H-pyran-2-yloxy)-1H-

indazole[3]

Solvent: THF/Water (2:1)

Acid: Trifluoroacetic acid (TFA)
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Step-by-Step Protocol:

Dissolution: Suspend 1.40 g of the bis-THP protected precursor in 7.5 mL of THF/Water (2:1

mixture).

Acid Hydrolysis: Add 10.0 mL of TFA dropwise while stirring.

Reaction: Stir the mixture at room temperature (20–25°C) for 2.5 hours. Monitor via TLC

(Chloroform/Ethyl Acetate) for the disappearance of the starting material.

Neutralization: Carefully neutralize the reaction mixture with 2N aqueous NaOH solution until

pH ~7.

Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

Drying: Combine organic layers, dry over anhydrous Magnesium Sulfate (

), and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via

silica gel column chromatography (Eluent: Chloroform/Ethyl Acetate gradient).

Yield: Expect ~47% yield of 4-ethyl-1H-indazol-5-ol as a white solid.[3]

Synthesis Workflow Diagram
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Figure 2: Synthetic pathway for the isolation of the 4-ethylindazole core intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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